molecular formula C12H8Cl2 B050601 2,2'-Dichlorobiphenyl CAS No. 13029-08-8

2,2'-Dichlorobiphenyl

Cat. No.: B050601
CAS No.: 13029-08-8
M. Wt: 223.09 g/mol
InChI Key: JAYCNKDKIKZTAF-UHFFFAOYSA-N
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Description

2,2’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H8Cl2. It consists of two benzene rings connected by a single bond, with two chlorine atoms attached at the 2 and 2’ positions on each benzene ring. This compound is part of a larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties. PCBs have been banned in many countries due to their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

2,2’-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The degradation of 2,2’-Dichlorobiphenyl involves several key enzymes: biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase . Biphenyl-2,3-dioxygenase attack on 2,2’-Dichlorobiphenyl leads to ortho-dechlorination of the compound by hydroxylation at the chlorinated carbon 2 and its unsubstituted neighbor .

Pharmacokinetics

Studies in animals such as pond snails and dogs have shown that the compound is rapidly taken up by cells . The compound is then metabolized and excreted, predominantly via the fecal route .

Result of Action

The binding of 2,2’-Dichlorobiphenyl to the aryl hydrocarbon receptor and the subsequent alteration of gene transcription can disrupt normal cellular functions . The exact molecular and cellular effects can vary depending on the specific cell type and the overall physiological context.

Action Environment

Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its hydrophobic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and potential biomagnification in food chains . Furthermore, its degradation can be influenced by the presence of certain microorganisms in the environment .

Biochemical Analysis

Biochemical Properties

2,2’-Dichlorobiphenyl interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that 2,2’-Dichlorobiphenyl can be degraded by microorganisms through a complex metabolic network . Key enzymes involved in this process include biphenyl 2,3-dioxygenases . These enzymes have been intensively characterized and optimized for PCB transformation .

Cellular Effects

2,2’-Dichlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported that 2,2’-Dichlorobiphenyl can decrease the amplitude and synchronization of uterine contractions . This effect is believed to be mediated through MAPK1-mediated phosphorylation of GJA1 (connexin43) and subsequent inhibition of myometrial gap junctions .

Molecular Mechanism

The molecular mechanism of action of 2,2’-Dichlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that 2,2’-Dichlorobiphenyl decreases the amplitude and synchronization of uterine contractions through MAPK1-mediated phosphorylation of GJA1 and subsequent inhibition of myometrial gap junctions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Dichlorobiphenyl can change over time. For example, in studies involving uterine strips treated with 2,2’-Dichlorobiphenyl, modification of uterine contractions reversed 1 hour after initiating antioxidant treatment . This suggests that the compound’s effects on cellular function can be influenced by factors such as the presence of antioxidants.

Dosage Effects in Animal Models

The effects of 2,2’-Dichlorobiphenyl can vary with different dosages in animal models. For instance, significant mortality and inhibition of reproduction were found at levels as low as 50–100 ng/L in lifetable studies involving Daphnia pulicaria, a water flea . This indicates that even low doses of 2,2’-Dichlorobiphenyl can have significant toxic effects in certain organisms.

Metabolic Pathways

2,2’-Dichlorobiphenyl is involved in various metabolic pathways. It is degraded by microorganisms through a complex metabolic network . Key enzymes involved in this process include biphenyl 2,3-dioxygenases . These enzymes have been intensively characterized and optimized for PCB transformation .

Transport and Distribution

Due to its lipophilic nature, it is likely to accumulate in fatty tissues .

Subcellular Localization

The subcellular localization of 2,2’-Dichlorobiphenyl is not well studied. Given its lipophilic nature and its known interactions with various enzymes and proteins, it is likely to be found in multiple cellular compartments .

Preparation Methods

2,2’-Dichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, where chlorobenzene is reacted with copper powder at high temperatures to form the biphenyl structure. Another method involves the homolytic decarboxylation of aromatic carboxylic acids, where aryl radicals are generated and subsequently react to form chlorobiphenyls .

Industrial production methods often utilize catalytic processes. For example, a preparation method under the catalytic action of an N-heterocyclic carbene coordinated palladium complex has been reported. This method involves the coupling of chlorinated benzene derivatives under specific reaction conditions .

Chemical Reactions Analysis

2,2’-Dichlorobiphenyl is relatively unreactive due to the presence of chlorine atoms, which reduce its reactivity. it can undergo certain types of reactions:

    Oxidation: This compound can be oxidized under specific conditions, although it is generally resistant to oxidation due to the stability of the biphenyl structure.

    Reduction: Reduction reactions are less common for 2,2’-Dichlorobiphenyl, but it can be reduced under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.

Scientific Research Applications

2,2’-Dichlorobiphenyl has several scientific research applications:

Comparison with Similar Compounds

2,2’-Dichlorobiphenyl can be compared with other dichlorobiphenyl isomers, such as 4,4’-Dichlorobiphenyl. While both compounds share similar chemical structures, their biological and toxicological properties can differ. For example, 2,2’-Dichlorobiphenyl has been shown to have a higher elimination rate and greater toxicity in certain organisms compared to 4,4’-Dichlorobiphenyl .

Similar compounds include:

  • 4,4’-Dichlorobiphenyl
  • 2,4’-Dichlorobiphenyl
  • 2,3’-Dichlorobiphenyl

Each of these compounds has unique properties and reactivities, making them distinct in their applications and effects .

Properties

IUPAC Name

1-chloro-2-(2-chlorophenyl)benzene
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InChI

InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
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InChI Key

JAYCNKDKIKZTAF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl
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Molecular Formula

C12H8Cl2
Record name 2,2'-DICHLOROBIPHENYL
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DSSTOX Substance ID

DTXSID4044533
Record name 2,2'-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
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Physical Description

Crystals. (NTP, 1992)
Record name 2,2'-DICHLOROBIPHENYL
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CAS No.

13029-08-8
Record name 2,2'-DICHLOROBIPHENYL
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Record name 2,2'-Dichlorobiphenyl
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Record name 2,2'-Dichlorobiphenyl
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Record name 1,1'-Biphenyl, 2,2'-dichloro-
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Melting Point

142 to 144 °F (NTP, 1992)
Record name 2,2'-DICHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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